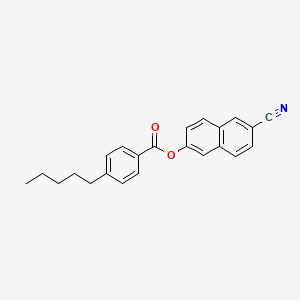
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by the fusion of a fluoranthene moiety with a benzene ring, connected via a carbothialdehyde group. It is known for its fluorescence under UV light and is often used as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of fluoranthene with benzene derivatives under specific conditions to introduce the carbothialdehyde group . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the carbothialdehyde group into a carboxylic acid.
Reduction: The carbothialdehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in fluorescence-based imaging techniques due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
3-(Fluoranthen-1-YL)benzene-1-carbothialdehyde is unique due to its combination of a fluoranthene moiety with a benzene ring and a carbothialdehyde group. This structure imparts distinct fluorescent properties and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
58508-75-1 |
|---|---|
Fórmula molecular |
C23H14S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-fluoranthen-1-ylthiobenzaldehyde |
InChI |
InChI=1S/C23H14S/c24-14-15-5-3-7-17(13-15)18-12-11-16-6-4-10-20-19-8-1-2-9-21(19)23(18)22(16)20/h1-14H |
Clave InChI |
UOBLZGXWDXSUEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)C5=CC=CC(=C5)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


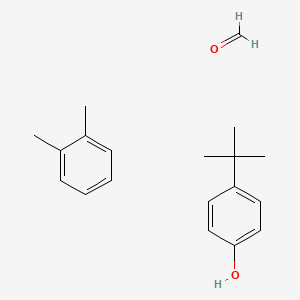
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
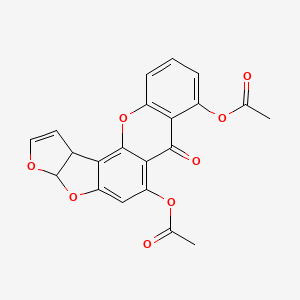
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
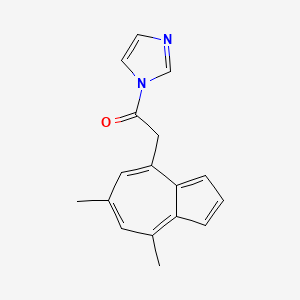
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
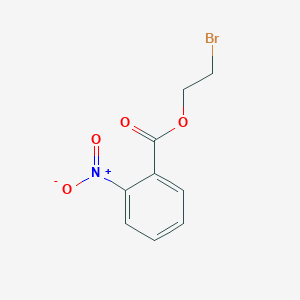
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)

